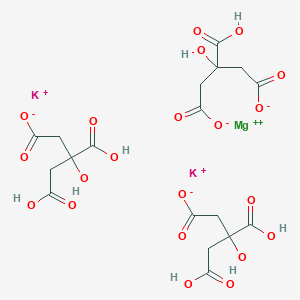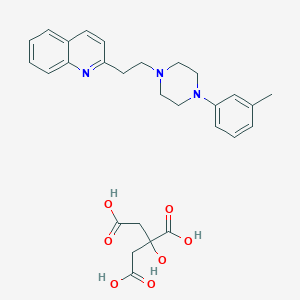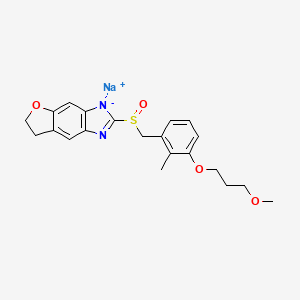
Ilacirnon sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ilacirnon sodium involves several steps, starting with the preparation of the core structure, 4-chloro-N-[5-methyl-2-(7H-pyrrolo[2,3-d]pyrimidin-4-ylcarbonyl)-3-pyridinyl]-3-(trifluoromethyl)benzenesulfonamide The reaction conditions typically involve the use of organic solvents and reagents such as trifluoromethylbenzenesulfonamide and pyrrolo[2,3-d]pyrimidine derivatives
Chemical Reactions Analysis
Ilacirnon sodium undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and substitution reagents such as halogenated compounds . The major products formed from these reactions are typically derivatives of the core structure, which retain the pharmacologically active moiety.
Scientific Research Applications
Ilacirnon sodium has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of CCR2 in various biological processes . In biology and medicine, it is being investigated for its potential to treat conditions such as type 2 diabetes, albuminuria, and other inflammatory diseases . The compound’s ability to modulate the immune response makes it a valuable candidate for further research in immunology and related fields.
Mechanism of Action
The mechanism of action of ilacirnon sodium involves its antagonistic effects on the CCR2 receptor . By binding to this receptor, the compound inhibits the signaling pathways that lead to inflammation and other pathological processes. This inhibition reduces the recruitment of inflammatory cells to affected tissues, thereby alleviating symptoms and potentially slowing disease progression .
Comparison with Similar Compounds
Ilacirnon sodium is unique in its high specificity and potency as a CCR2 antagonist . Similar compounds include other CCR2 antagonists such as INCB3344 and PF-04136309, which also target the same receptor but may differ in their pharmacokinetic properties and clinical efficacy . This compound’s distinct chemical structure and favorable pharmacological profile make it a promising candidate for further development and clinical use.
Properties
CAS No. |
1100319-36-5 |
|---|---|
Molecular Formula |
C20H12ClF3N5NaO3S |
Molecular Weight |
517.8 g/mol |
IUPAC Name |
sodium;[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-[5-methyl-2-(7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl)pyridin-3-yl]azanide |
InChI |
InChI=1S/C20H13ClF3N5O3S.Na/c1-10-6-15(29-33(31,32)11-2-3-14(21)13(7-11)20(22,23)24)17(26-8-10)18(30)16-12-4-5-25-19(12)28-9-27-16;/h2-9H,1H3,(H2,25,27,28,29,30);/q;+1/p-1 |
InChI Key |
GJTHOZVZZCTXOH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)C2=C3C=CNC3=NC=N2)[N-]S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanylpent-2-en-2-yl]formamide](/img/structure/B10860138.png)
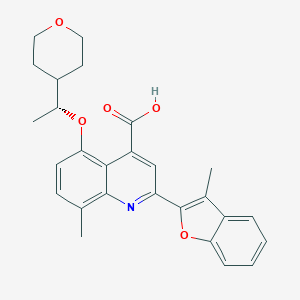
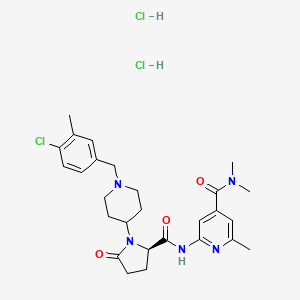
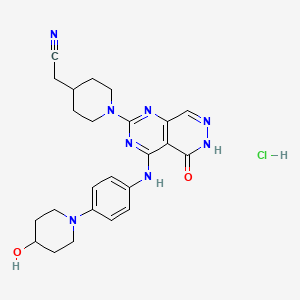



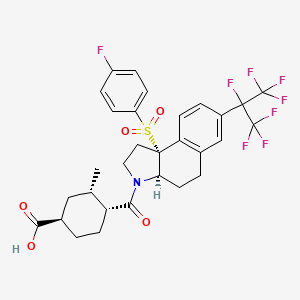
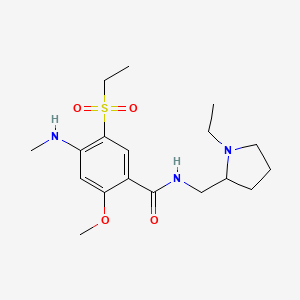
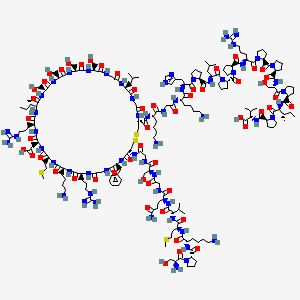
![6-[[(4E,6E,9S,10E,14S)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium](/img/structure/B10860210.png)
